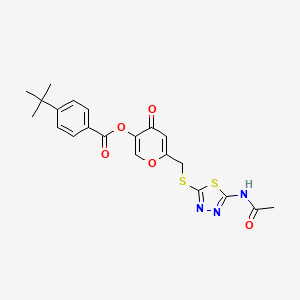
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate is a useful research compound. Its molecular formula is C21H21N3O5S2 and its molecular weight is 459.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate is a complex organic compound that incorporates multiple functional groups, including a thiadiazole moiety and a pyran ring. This structural diversity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Features
The compound's structure can be broken down into key components that influence its biological activity:
| Component | Description | Biological Activity |
|---|---|---|
| Thiadiazole Moiety | Contains sulfur and nitrogen atoms | Antimicrobial, anticancer |
| Pyran Ring | Fused heterocyclic structure | Antifungal, antioxidant |
| Benzoate Ester | Ester functional group | Diverse biological effects |
Antimicrobial Activity
Research indicates that derivatives of thiadiazole, including those containing the acetamido group, exhibit significant antimicrobial properties. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. For instance, compounds related to thiadiazoles have shown efficacy against various bacterial strains and fungi .
Anticancer Properties
Studies have demonstrated that compounds with similar structural features possess cytotoxic effects against cancer cell lines. For example, derivatives of thiadiazole have been evaluated for their ability to inhibit the proliferation of human breast cancer cells (MCF-7) and other malignancies. The incorporation of the pyran ring enhances the compound's interaction with cellular targets, potentially leading to improved anticancer activity .
Anti-inflammatory Effects
Thiadiazole derivatives are also noted for their anti-inflammatory properties. The presence of functional groups such as acetamido can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
Case Studies
- Antimicrobial Efficacy
- Cytotoxicity Assessment
- Anti-inflammatory Mechanism
Applications De Recherche Scientifique
Pharmacological Applications
-
Antimicrobial Activity :
- Similar compounds have shown significant activity against various bacterial strains. The presence of the thiadiazole moiety is particularly noteworthy for its potential in developing antimicrobial agents.
- Preliminary studies indicate that derivatives of thiadiazole exhibit inhibition against metabolic pathways associated with infectious diseases .
- Anti-inflammatory Properties :
-
Anticancer Potential :
- Compounds with similar structures have been investigated for their anticancer properties. Their ability to interact with specific cellular targets could lead to the development of novel cancer therapeutics.
Case Studies and Research Findings
Propriétés
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-12(25)22-19-23-24-20(31-19)30-11-15-9-16(26)17(10-28-15)29-18(27)13-5-7-14(8-6-13)21(2,3)4/h5-10H,11H2,1-4H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVUWENEWRDPNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













